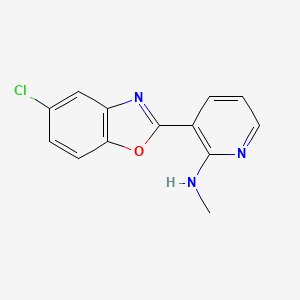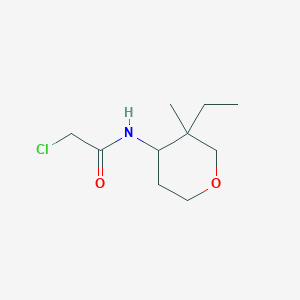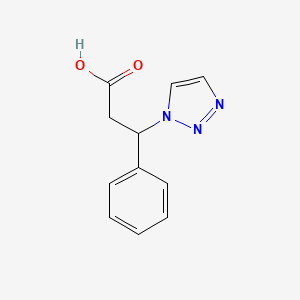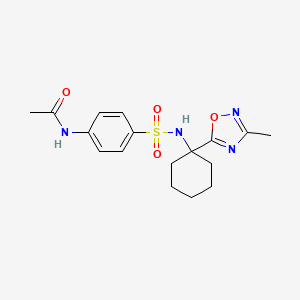
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, also known as CTAS, is a novel compound that has gained significant interest in scientific research due to its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound serves as a precursor for synthesizing a variety of heterocyclic compounds incorporating the sulfamoyl moiety. These derivatives demonstrate significant antimicrobial properties due to their novel structural features. For instance, compounds synthesized from cyanoacetamide derivatives have shown promising results in in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Atia, & Farag, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-isoxazole-based-darwish/c166e8896cbb5713a913a61609d88b6b/?utm_source=chatgpt].
Antimicrobial Evaluation
Derivatives of this compound have been evaluated for their antimicrobial efficacy. The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety has shown promising antibacterial and antifungal activities, underscoring the potential use of these compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-novel-thiazole-darwish/89b899173ec353de87475333f2a0ab52/?utm_source=chatgpt].
Anticancer Activity
Research into the synthesis of novel heterocyclic compounds derived from the core structure has also explored their potential anticancer activities. Specific derivatives have been tested against various cancer cell lines, indicating potential selective cytotoxic effects against certain types of cancer cells. This avenue of research is particularly promising for the development of new cancer therapies (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022)[https://consensus.app/papers/synthesis-characterization-vitro-anticancer-evaluation-zyabrev/e802a4abbcba592a80726a1bdaccd687/?utm_source=chatgpt].
Virucidal Activity
Additionally, certain derivatives have been synthesized to assess their antiviral and virucidal activities. These compounds have shown potential in reducing viral replication, suggesting applications in the development of antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011)[https://consensus.app/papers/synthesis-vitro-study-antiviral-virucidal-activity-novel-wujec/0b1d02a0813c5d19b214faa34dfc7bb2/?utm_source=chatgpt].
Biofuel Research
Interestingly, derivatives of this compound have also been investigated in the context of biofuel research, particularly regarding their combustion properties. This research contributes to the understanding of biofuels' combustion behavior, potentially informing the development of biofuels with optimized performance characteristics (Park et al., 2015)[https://consensus.app/papers/experimental-modeling-study-2methylbutanol-combustion-park/a9d286a0665e56cb9cae96e79408f09d/?utm_source=chatgpt].
Wirkmechanismus
Target of Action
AKOS001147151, also known as ivonescimab , is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in suppressing the immune system, while VEGF is a signal protein that stimulates the formation of blood vessels .
Mode of Action
Ivonescimab is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with their ligands and the downstream signaling effects .
Biochemical Pathways
The expression of PD-1 and VEGF are found to be frequently upregulated and co-expressed in solid tumors . Importantly, VEGF promotes tumor angiogenesis and suppresses antitumor immune response . By inhibiting these pathways, ivonescimab can potentially enhance the body’s immune response against tumors and inhibit tumor growth .
Result of Action
The result of ivonescimab’s action is an enhanced T cell activation and a statistically significant dose-dependent antitumor response . This is achieved through the simultaneous inhibition of PD-1-mediated immunosuppression and blockade of tumor angiogenesis .
Action Environment
The action of ivonescimab is influenced by the tumor microenvironment, which is characterized by the presence of various immune cells, signaling molecules, and blood vessels . The efficacy and stability of ivonescimab can be affected by factors such as the expression levels of PD-1 and VEGF in the tumor, the presence of other immune cells, and the overall state of the patient’s immune system .
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-11(2)15(3,10-16)17-13(22)9-23-14-18-19-20-21(14)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFBWAMSFCKDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)
![8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2433172.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2433174.png)

